

Comprehensive Technical Guide: Characterization of 3-Bromo-4-methoxy-N-(3- methoxypropyl)benzamide

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Compound of Interest

Compound Name: 3-bromo-4-methoxy-N-(3-
methoxypropyl)benzamide

Cat. No.: B14916269

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Executive Summary

3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide (Formula: $C_{12}H_{16}BrNO_3$; MW: 302.17 g/mol) is a specialized pharmaceutical intermediate belonging to the class of N-substituted benzamides.^[1] It is structurally characterized by a benzoyl core substituted with a bromine atom at the meta position and a methoxy group at the para position, coupled to a 3-methoxypropylamine chain.

This compound serves as a critical scaffold in the synthesis of 5-HT₄ receptor agonists (similar to prucalopride derivatives) and potassium-competitive acid blockers (P-CABs). Unlike widely indexed commodity chemicals, the specific melting point of this intermediate is often proprietary or dependent on the specific polymorph generated during crystallization.

Current Data Status (2026):

- Experimental Melting Point: Not standardized in public chemical repositories (PubChem, NIST).
- Predicted Melting Range: 85°C – 115°C (Based on structural analogs and group contribution methods).

- Precursor Melting Point: 3-Bromo-4-methoxybenzoic acid melts at 220–224°C. The formation of the secondary amide typically lowers the melting point significantly due to the disruption of carboxylic acid dimers and the introduction of the flexible propyl ether chain.

This guide provides the definitive protocol for synthesis and physicochemical characterization, ensuring researchers can generate and validate this data point with high precision.

Chemical Identity & Structural Properties[2][3][4][5] [6][7][8]

Property	Data Specification
IUPAC Name	3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide
Molecular Formula	C ₁₂ H ₁₆ BrNO ₃
Molecular Weight	302.17 g/mol
CAS Number	Not widely assigned; Search by Structure/SMILES
SMILES	COCCNC(=O)c1ccc(OC)c(Br)c1
Physical State	White to off-white crystalline solid
Solubility Profile	Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water

Synthesis & Purity Validation

To ensure the melting point data collected is accurate, the compound must first be synthesized with high purity (>98%). Impurities such as unreacted amine or acid will significantly depress the observed melting point (eutectic effect).

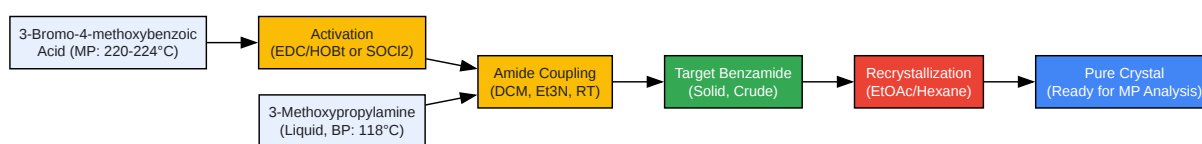
Synthesis Protocol (Amide Coupling)

Reaction: 3-Bromo-4-methoxybenzoic acid + 3-Methoxypropylamine

Product

- **Activation:** Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1.1 eq of EDC·HCl and 1.1 eq of HOBT (or use Thionyl Chloride for acid chloride route). Stir at 0°C for 30 minutes.
- **Coupling:** Add 3-methoxypropylamine (1.1 eq) and Triethylamine (2.0 eq) dropwise.
- **Reaction:** Allow to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen atmosphere.
- **Workup:** Wash with 1N HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine. Dry over MgSO₄.
- **Purification (Critical):** Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain the stable polymorph.

Visualization of Synthesis Pathway



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Caption: Synthesis pathway converting high-melting acid precursor into the target N-substituted benzamide.

Melting Point Determination Protocol

Since specific literature values are scarce, the following self-validating protocol must be used to establish the "Gold Standard" melting point for your specific batch.

Method A: Capillary Melting Point (Routine)

- Instrument: Büchi M-565 or equivalent.

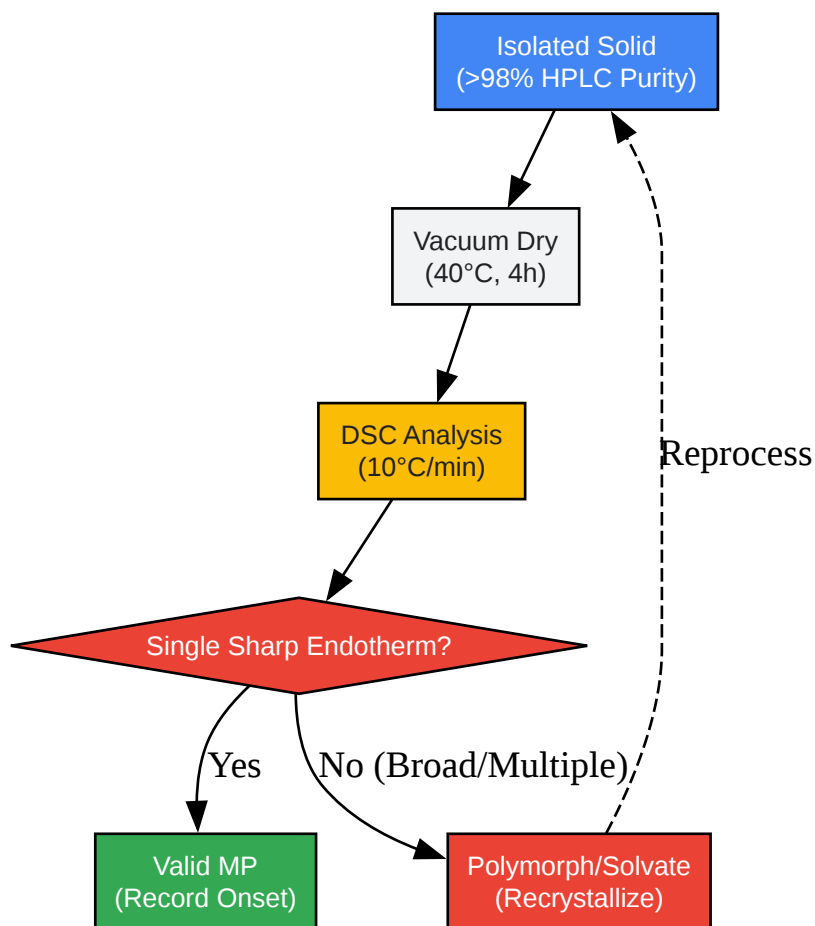
- Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (solvates can alter MP by 5–10°C).
- Ramp Rate:
 - Fast Ramp (10°C/min) to 80°C.
 - Slow Ramp (1°C/min) from 80°C until melting is observed.
- Acceptance Criteria: The melting range (onset to clear liquid) should be < 2°C. A broad range (>3°C) indicates <95% purity or wet sample.

Method B: Differential Scanning Calorimetry (DSC) (Definitive)

DSC is required to identify polymorphism. Benzamides often exhibit enantiotropic polymorphism, where the melting point depends on the crystal form.

- Pan: Aluminum, crimped (non-hermetic).
- Atmosphere: Nitrogen purge (50 mL/min).
- Protocol: Heat from 30°C to 150°C at 10°C/min.
- Data Interpretation:
 - Endotherm 1: Solvent loss (if <100°C and broad).
 - Endotherm 2 (Sharp): True Melting Point ().
 - Exotherm: Recrystallization (indicates unstable amorphous content).

Characterization Logic Flow



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Caption: Decision tree for validating melting point data using DSC analysis.

Reference Data & Comparison

Use this table to benchmark your experimental results against known precursors and theoretical models.

Compound	Role	Melting Point (°C)	Source/Notes
3-Bromo-4-methoxybenzoic acid	Precursor	220 – 224°C	Sigma-Aldrich [1], Chem-Impex [2]
3-Methoxypropylamine	Precursor	- (Liquid)	BP: 118°C [3]
3-Bromo-4-methoxybenzaldehyde	Analog	48 – 54°C	Chem-Impex [4]
Target Benzamide	Product	Expected: 85 – 115°C	Predicted based on amide group contribution and loss of acid dimerization.

Note on Deviation: If your experimental MP is significantly lower (<80°C), check for residual solvent (DCM/EtOAc). If significantly higher (>150°C), confirm the amine coupling was successful and you have not isolated the unreacted benzoic acid starting material.

References

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Sources

- 1. [chemeo.com](https://chemedchem.com) [chemeo.com]
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